

# AZD5213: A Technical Guide for Cognitive Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | AZD5213 |           |
| Cat. No.:            | B605768 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**AZD5213** is a potent, competitive, and rapidly reversible antagonist and inverse agonist of the histamine H3 receptor, a key regulator of neurotransmitter release in the central nervous system. Its ability to penetrate the CNS and modulate the levels of crucial neurotransmitters such as histamine, acetylcholine, dopamine, and norepinephrine has positioned it as a significant tool for research in cognitive neuroscience. This technical guide provides a comprehensive overview of **AZD5213**, summarizing its pharmacological properties, preclinical efficacy in cognitive models, and clinical trial outcomes. Detailed experimental methodologies and signaling pathways are presented to facilitate further investigation into its therapeutic potential for cognitive and neurological disorders.

### Introduction

The histamine H3 receptor, predominantly expressed in the central nervous system, functions as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other key neurotransmitters involved in arousal, attention, and cognitive processes.[1] Antagonists of the H3 receptor are hypothesized to enhance cognitive function by increasing the synaptic availability of these neurotransmitters. **AZD5213** is a small molecule, orally administered H3 receptor antagonist that has been investigated for its potential therapeutic effects in a range of neurological and psychiatric conditions.[2] This document serves as a



technical resource for researchers, providing key data and methodologies to support the use of **AZD5213** in cognitive neuroscience research.

## **Mechanism of Action and Signaling Pathway**

AZD5213 acts as a potent antagonist and inverse agonist at the human H3 receptor.[2] The H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, inhibits the synthesis and release of histamine from presynaptic histaminergic neurons (autoreceptor function).[1] Additionally, H3 receptors are located on non-histaminergic presynaptic terminals, where they inhibit the release of other neurotransmitters, including acetylcholine, dopamine, and norepinephrine (heteroreceptor function).[1]

By blocking the H3 receptor, **AZD5213** disinhibits these presynaptic terminals, leading to an increased release of histamine and other neurotransmitters in brain regions critical for cognition, such as the prefrontal cortex.[1][2]





Click to download full resolution via product page

Caption: Mechanism of action of AZD5213 at the presynaptic terminal.

# Quantitative Data Summary Preclinical Pharmacology

The following table summarizes the key in vitro and in vivo pharmacological data for AZD5213.

| Parameter                        | Species                    | Value                                                                                               | Reference |
|----------------------------------|----------------------------|-----------------------------------------------------------------------------------------------------|-----------|
| Mechanism of Action              | Human                      | Potent, competitive,<br>rapidly reversible<br>antagonist (inverse<br>agonist) at the H3<br>receptor | [2]       |
| Neurotransmitter<br>Release      | Rat (prefrontal cortex)    | Triggers release of histamine, acetylcholine, dopamine, and norepinephrine at 0.33 mg/kg, p.o.      | [2]       |
| Histamine Metabolite<br>Increase | Cynomolgus Monkey<br>(CSF) | Increased tele-<br>methylhistamine at 0.1<br>mg/kg, p.o.                                            | [2]       |

# **Human Pharmacokinetics and Receptor Occupancy**

This table outlines the pharmacokinetic and receptor occupancy data obtained from human studies.



| Parameter                             | Value                          | Study Population                  | Reference |
|---------------------------------------|--------------------------------|-----------------------------------|-----------|
| Route of Administration               | Oral                           | Healthy volunteers                | [2]       |
| Time to Maximum Concentration (Tmax)  | 0.7 - 2.0 hours                | Healthy volunteers                | [2]       |
| Terminal Half-life (t½)               | 5 - 7 hours                    | Healthy volunteers                | [2]       |
| Plasma Inhibitory<br>Constant (Ki,pl) | 1.14 nM                        | Healthy volunteers<br>(PET study) | [2][3]    |
| H3 Receptor<br>Occupancy              | 16% - 90% (dose-<br>dependent) | Healthy volunteers<br>(PET study) | [3]       |
| Dose for ~50%<br>Receptor Occupancy   | 0.1 mg                         | Healthy volunteers<br>(PET study) | [2]       |

## **Clinical Trial Overview**

A summary of key clinical trials involving **AZD5213** is presented below.



| Indication                                                      | Clinical<br>Trial ID | Phase | Status    | Key<br>Findings                                                                                                                                             | Reference |
|-----------------------------------------------------------------|----------------------|-------|-----------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Alzheimer's Disease / Mild Cognitive Impairment (Sleep Effects) | NCT0154828<br>7      | lla   | Completed | Primary objective was to assess the relationship between sleep duration and dose. No statistical analysis of results is publicly available.                 | [1][4]    |
| Tourette's<br>Disorder                                          | NCT0190477<br>3      | II    | Completed | A two-part study to assess safety, tolerability, pharmacokin etics, and preliminary efficacy. Specific outcomes on tic reduction are not publicly detailed. | [2][5]    |
| Painful<br>Diabetic<br>Neuropathy                               | NCT0192838<br>1      | II    | Completed | Did not<br>provide any<br>evidence of<br>clinical<br>efficacy for<br>AZD5213 in                                                                             | [6][7]    |



combination with pregabalin.

# **Experimental Protocols**Preclinical Cognitive and Neurochemical Assays

This model is used to assess the ability of a compound to reverse cholinergic-induced cognitive impairment, which is relevant to conditions like Alzheimer's disease.

#### General Protocol:

- Animals: Rodents (rats or mice) are commonly used.
- Acclimation: Animals are acclimated to the testing environment.
- Drug Administration:
  - AZD5213 is administered orally at a specific time before the cognitive task.
  - Scopolamine, a muscarinic receptor antagonist, is administered (typically intraperitoneally)
    to induce a memory deficit. The dose and timing relative to the task are critical
    parameters.
- Cognitive Task: A memory task such as the Morris water maze, passive avoidance, or novel object recognition is performed.
- Data Analysis: Performance metrics (e.g., escape latency, time in the target quadrant, discrimination index) are compared between treatment groups (vehicle, scopolamine only, scopolamine + AZD5213).





Click to download full resolution via product page

**Caption:** General workflow for a scopolamine-induced memory deficit study.

This test assesses recognition memory, a form of declarative memory, based on the innate tendency of rodents to explore novel objects more than familiar ones.

#### General Protocol:

• Habituation: The animal is allowed to freely explore an open-field arena without any objects.

## Foundational & Exploratory





- Familiarization Phase (Trial 1): The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.
- Inter-Trial Interval: A specific delay is introduced.
- Test Phase (Trial 2): One of the familiar objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.
- Data Analysis: A discrimination index is calculated: (Time exploring novel object Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.





Click to download full resolution via product page

**Caption:** Workflow for the novel object recognition test.

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

General Protocol:

### Foundational & Exploratory





- Probe Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., prefrontal cortex).
- Recovery: The animal is allowed to recover from surgery.
- Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
- Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline neurotransmitter level.
- Drug Administration: AZD5213 is administered (e.g., orally or intraperitoneally).
- Post-Drug Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter concentrations.
- Analysis: The concentrations of neurotransmitters in the dialysate are quantified using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).





Click to download full resolution via product page

**Caption:** General workflow for an in vivo microdialysis experiment.



### **Human Positron Emission Tomography (PET) Study**

The human PET study (NCT01194986) was crucial for determining the in vivo binding characteristics of **AZD5213** in the human brain.

#### Protocol Summary:

- Objective: To evaluate the use of the H3 receptor radioligand [11C]AZ12807110 and to determine the H3 receptor occupancy of AZD5213 after oral administration to healthy volunteers.
- Design: Open-label study.
- Participants: Healthy male volunteers.
- Procedure:
  - Baseline PET scan with [11C]AZ12807110 to determine baseline receptor availability.
  - Oral administration of a single dose of AZD5213.
  - Post-dose PET scans at various time points to measure receptor occupancy.
  - Blood samples were taken to determine plasma concentrations of AZD5213.
- Data Analysis: Receptor occupancy was calculated using the Lassen plot method, and the plasma concentration required to occupy 50% of the receptors (Ki,pl) was estimated.

## Safety and Tolerability in Humans

Across multiple clinical trials, **AZD5213** has been administered orally to healthy volunteers in single doses up to 80 mg and multiple doses up to 18 mg once daily for 10 days.[2] The most frequently reported and dose-limiting adverse effects were related to sleep, including sleep disorder, night sweats, and a decrease in the quantity and quality of sleep.[2] Other common adverse events included mild to moderate nausea and headache.[2]

#### **Conclusion and Future Directions**



AZD5213 is a well-characterized H3 receptor antagonist with demonstrated preclinical efficacy in models of cognitive function and a clear pharmacokinetic and pharmacodynamic profile in humans. Its ability to modulate key neurotransmitter systems involved in cognition makes it a valuable research tool for investigating the role of the histaminergic system in various neurological and psychiatric disorders. The primary challenge for its therapeutic development has been the on-target adverse effect of sleep disturbance. Future research could focus on optimizing dosing strategies to maximize pro-cognitive effects while minimizing sleep-related side effects, potentially through chronotherapeutic approaches. Further investigation into the specific cognitive domains most sensitive to AZD5213 modulation and its effects in different patient populations will be crucial for delineating its full therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. AZD5213: a novel histamine H3 receptor antagonist permitting high daytime and low nocturnal H3 receptor occupancy, a PET study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of the safety and tolerability of AZD5213 effect on sleep for patients with Alzheimer's/Cognitive Impairment [astrazenecaclinicaltrials.com]
- 5. Safety, Tolerability, Pharmacokinetic, and Efficacy Study of AZD5213 in Adolescents with Tourette's Disorder [astrazenecaclinicaltrials.com]
- 6. A 3-way Cross-over Study of Pregabalin, Placebo, and the Histamine 3 Receptor Inverse Agonist AZD5213 in Combination With Pregabalin in Patients With Painful Diabetic Neuropathy and Good Pain-reporting Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AZD5213 [openinnovation.astrazeneca.com]
- To cite this document: BenchChem. [AZD5213: A Technical Guide for Cognitive Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b605768#azd5213-for-research-in-cognitive-neuroscience]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com